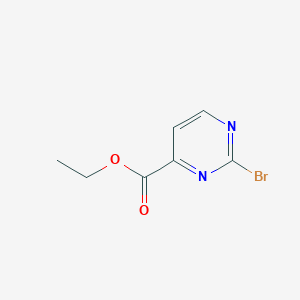![molecular formula C12H10Cl2N2OS2 B2912565 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 338955-64-9](/img/structure/B2912565.png)
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine has been studied for a variety of scientific research applications. It has been used in the synthesis of biologically active compounds and as a building block for the development of new drugs. It has also been used in the synthesis of novel heterocyclic compounds, such as pyridines, quinolines, and thiazoles. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as amino acids, peptides, and nucleosides.
作用机制
The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. Additionally, it is believed that the compound may act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors, voltage-gated ion channels, and ligand-gated ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in vitro studies have demonstrated that the compound is capable of modulating the activity of certain enzymes and receptors, suggesting that it may have potential therapeutic applications. Additionally, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activity in vitro.
实验室实验的优点和局限性
The advantages of using 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not water soluble, which may limit its use in certain applications. Additionally, the compound is not very soluble in organic solvents, and its solubility may vary depending on the solvent used.
未来方向
The potential applications of 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine are numerous and varied. Future research should focus on the development of new synthesis methods for the compound, as well as the exploration of its potential therapeutic applications. Additionally, further research should be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, the development of new methods for the synthesis of derivatives of the compound could lead to the development of novel compounds with improved properties.
合成方法
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine can be synthesized in a two-step process. The first step involves the condensation of a methylsulfanyl group with a 3,4-dichlorophenyl group to form a pyrimidine ring. The second step involves the addition of a methoxy group to the pyrimidine ring. The synthesis of this compound has been reported in several papers, including one by G.W. Jones et al. (2010).
属性
IUPAC Name |
4-(3,4-dichlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS2/c1-17-10-6-15-12(18-2)16-11(10)19-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGRKFNCVHUPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=C(C=C2)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


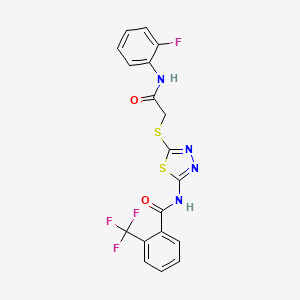
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2912487.png)
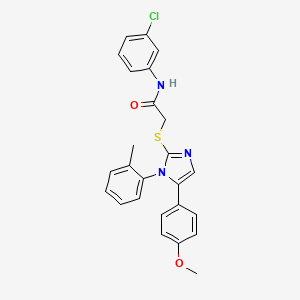
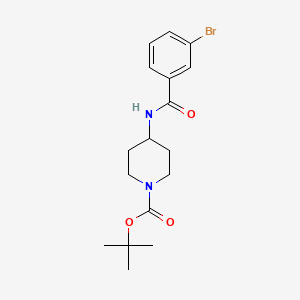
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)
![1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2912492.png)
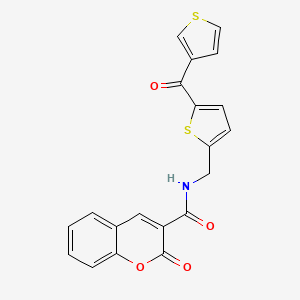
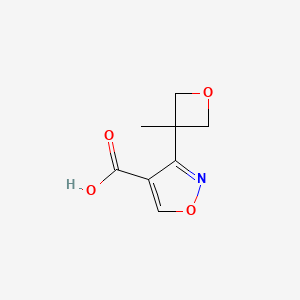
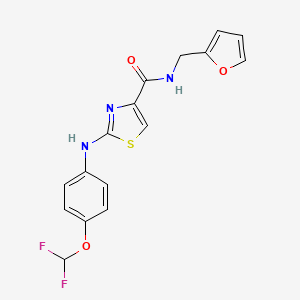
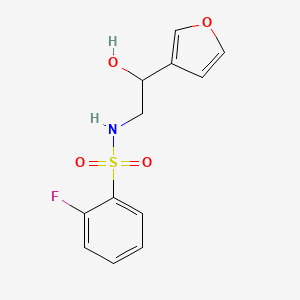

![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
